5-(4-Hydroxy-benzylidene)-2-thioxo-imidazolidin-4-one
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Overview
Description
5-(4-Hydroxy-benzylidene)-2-thioxo-imidazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylidene group attached to an imidazolidinone ring, with a hydroxyl group at the para position of the benzylidene ring and a thioxo group at the 2-position of the imidazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-benzylidene)-2-thioxo-imidazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent in the presence of an acid catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxy-benzylidene)-2-thioxo-imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imidazolidinone ring can be reduced to form a dihydro derivative.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-benzylidene)-2-thioxo-imidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one
- 5-(4-Hydroxy-benzylidene)-thiazolidine-2,4-dione
- 5-(4-Hydroxy-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione
Uniqueness
5-(4-Hydroxy-benzylidene)-2-thioxo-imidazolidin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5+ |
InChI Key |
DHXJMWRHVSOSTD-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)O |
Origin of Product |
United States |
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